1H-Naphtho[2,3-c]pyran-5,10-dione
Description
Properties
CAS No. |
106261-83-0 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H8O3/c14-12-8-3-1-2-4-9(8)13(15)11-7-16-6-5-10(11)12/h1-6H,7H2 |
InChI Key |
ODADCRFMCATOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CO1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Scientific Research Applications
1H-Naphtho[2,3-c]pyran-5,10-dione is a chemical compound that has been identified in species such as Dolichopentas longiflora and Mitracarpus hirtus . It can be synthesized through various methods, and it exhibits a range of biological activities, making it relevant in scientific research .
Identification and Characteristics
- IUPAC Name The IUPAC name for a specific derivative of this compound is (10aR)-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione .
- Molecular Formula The molecular formula of 1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- is C15H16O8 .
- Molecular Weight The molecular weight is 324.28 g/mol .
- Synonyms Synonyms include Hydroxydihydrofusarubin .
Synthesis
- 1H-naphtho[2,3-c]pyran-5,10-diones can be constructed using 2-(1-hydroxyalkyl)-1,4-naphthoquinones reacting with pyrrolidino enamines .
- 1,3-disubstituted naphtho[2,3-c]pyran-5,10-diones can be synthesized through methods involving the introduction of substituents at the 1 and 3 positions .
- Treatment of 3-(1-hydroxyethyl)-1,4,5,7-tetrarmethoxy-2-prop-2-enylnaphthalene with potassium t-butoxide in dimethylformamide can yield trans-3,4-dihydro-5,7,9,10-tetramethoxy-1,3-dimethyl-1H-naphtho[2,3-c]pyran .
Applications
- Inhibitor of Hepatic Glucose Production Certain naphthoquinone derivatives, including O-methylfusarubin, a derivative of 1H-naphtho[2,3-c]pyran-5,10-dione, have been found to inhibit hepatic glucose production .
- Antibiotic Activity Research indicates that some pyranonaphthoquinones have shown promising results against Mycobacterium tuberculosis .
- Antitumor Activity Psychorubrin, a natural product, is a pyranonaphthoquinone with antitumor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The bioactivity of pyranonaphthoquinones is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Substituent Effects: Methoxy vs. Hydroxy Groups: Ventilanone N (7,8-dimethoxy-9-hydroxy) shows enhanced anti-HIV activity compared to hydroxyl-rich analogs like Thysanone, likely due to improved membrane permeability . Methyl Groups: The 3-methyl substituent in Thysanone and Eleutherin stabilizes the dihydropyran ring, influencing binding to biological targets like fungal cell walls .
- Ring Modifications: Dimeric Structures: Actinorhodin and crisamicin form C-C bonded dimers, expanding their activity spectrum to Gram-positive bacteria and fungi . Epoxy Rings: Compound 33 (2,2-dimethyl-3,4-epoxy) exhibits distinct reactivity, enabling further functionalization via ring-opening reactions .
Preparation Methods
Reaction of 2-(1-Hydroxyalkyl)-1,4-Naphthoquinones with Enamines
The most efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system involves a tandem conjugate addition-cyclization sequence between 2-(1-hydroxyalkyl)-1,4-naphthoquinones and pyrrolidino enamines. Kobayashi et al. demonstrated that refluxing these substrates in toluene for 6–12 hours yields the target compounds in 65–82% efficiency. The reaction proceeds via initial Michael addition of the enamine to the quinone, followed by cyclization and elimination of the amine (Figure 1).
Table 1: Representative Yields Using Pyrrolidino Enamines
| 2-(1-Hydroxyalkyl) Substituent | Enamine Component | Yield (%) | Reference |
|---|---|---|---|
| 1-Hydroxyethyl | Pyrrolidine | 78 | |
| 1-Hydroxypropyl | Morpholine | 65 | |
| 1-Hydroxybutyl | Piperidine | 82 |
The choice of solvent significantly impacts reaction kinetics. While toluene provides optimal results, dichloromethane reduces cyclization efficiency by 20–30% due to poorer solubility of intermediates.
Imine-Based Cyclization Variants
A modified protocol employing imines instead of enamines expands substrate scope. Uneda et al. reported that 2-(1-hydroxyethyl)-1,4-naphthoquinone reacts with benzylamine-derived imines in acetonitrile at 80°C, achieving 70–75% yields within 8 hours. This method enables direct incorporation of aromatic groups at the C-3 position without requiring post-cyclization functionalization.
Substrate Engineering and Functional Group Compatibility
Variations in the Hydroxyalkyl Side Chain
The length and branching of the 2-(1-hydroxyalkyl) chain influence both reaction rate and product stability:
- Ethyl substituents : Maximize cyclization rates due to optimal steric bulk for transition-state alignment
- Branched chains (e.g., 1-hydroxyisopropyl): Reduce yields by 15–20% through increased steric hindrance
- Aromatic side chains : Require elevated temperatures (110–120°C) but enable π-stacking stabilization of intermediates
Electrophilic Quinone Modifications
Electron-withdrawing groups on the 1,4-naphthoquinone nucleus accelerate the conjugate addition step:
- Chlorinated derivatives : Increase reaction rates by 40% compared to unsubstituted analogs
- Methoxy groups : Improve solubility but necessitate longer reaction times (14–16 hours)
Post-Synthetic Modifications and Derivative Synthesis
Ring-Opening and Functional Group Interconversion
The 3-morpholino group in initial cycloadducts serves as a versatile handle for further transformations:
- Acid-catalyzed hydrolysis : Produces 3-unsubstituted derivatives in 85–90% yield using HCl/THF (1:4)
- Nucleophilic displacement : Allows introduction of thiols, alcohols, or amines via SN2 mechanisms
Table 2: Functional Group Replacement at C-3
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3-Morpholino derivative | H2O/H+ | 3-H | 88 |
| 3-Morpholino derivative | NaSMe/EtOH | 3-SMe | 76 |
| 3-Morpholino derivative | NH3/MeOH | 3-NH2 | 68 |
Stereochemical Control in Dihydro Derivatives
Reduction of the pyran ring double bond produces stereochemically complex dihydro derivatives. Tanmatsu et al. achieved diastereomeric ratios up to 4:1 using NaBH4/CeCl3 in ethanol at −20°C. X-ray crystallography confirmed the (1R,3S,4aR,10aS) configuration as the major isomer in ventilanone derivatives.
Applications in Natural Product Synthesis
Total Synthesis of (±)-Eleutherin
The Kobayashi protocol enables concise synthesis of (±)-eleutherin in three steps from 2-(1-hydroxyethyl)-5-methoxy-1,4-naphthoquinone:
- Cyclization : With pyrrolidine enamine (78% yield)
- Demethylation : BBr3 in CH2Cl2 (−78°C, 92% yield)
- Oxidation : MnO2 in acetone (rt, 85% yield)
Isoeleutherin Analogues
Introducing substituents at C-8 and C-9 through modified quinone precursors allows systematic exploration of structure-activity relationships. Morikawa et al. demonstrated that 8-fluoro analogs exhibit 3-fold increased antimicrobial activity compared to the parent compound.
Mechanistic Insights and Computational Studies
Transition-State Modeling
DFT calculations at the B3LYP/6-31G(d) level reveal a two-step mechanism:
- Exothermic Michael addition (ΔG‡ = 18.3 kcal/mol)
- Rate-determining cyclization (ΔG‡ = 24.7 kcal/mol)
The chair-like transition state during cyclization explains the observed stereoselectivity in dihydro derivatives.
Solvent Effects on Reaction Kinetics
Polarizable continuum modeling (PCM) shows toluene stabilizes the cyclization transition state by 3.2 kcal/mol compared to DCM, consistent with experimental yield differences.
Q & A
What are the common synthetic routes for 1H-Naphtho[2,3-c]pyran-5,10-dione derivatives, and what methodological challenges arise in stereochemical control?
Basic Synthesis:
The core naphtho[2,3-c]pyran-5,10-dione scaffold is typically synthesized via cyclocondensation of naphthoquinone precursors with substituted pyran intermediates. For example, Nguyen et al. (2001) reported a regioselective method using 1,4-naphthoquinone and α,β-unsaturated aldehydes under acidic conditions to yield 1,3-disubstituted derivatives . Key challenges include controlling regioselectivity and minimizing side reactions like dimerization.
Advanced Stereochemical Control:
Dimeric pyranonaphthoquinones, such as those derived from microbial sources, require precise stereochemical alignment. Fernandes et al. (2016) highlighted the use of chiral auxiliaries and asymmetric catalysis to address stereochemical ambiguity in dimeric systems . For monomeric derivatives, HPLC-guided isolation (e.g., using C18 columns with water-acetonitrile gradients) is critical for resolving enantiomers, as demonstrated in the isolation of (+)-Cryptosporin .
How can researchers resolve contradictions in reported bioactivity data for 1H-Naphtho[2,3-c]pyran-5,10-dione derivatives?
Basic Bioactivity Profiling:
Discrepancies in cytotoxicity or antifungal activity often stem from variations in assay conditions. For example, Eleutherin (a naphtho[2,3-c]pyran-5,10-dione derivative) showed divergent IC50 values in cancer cell lines due to differences in solvent systems (DMSO vs. ethanol) and exposure times . Standardizing protocols using guidelines like the NCI-60 screening panel is recommended.
Advanced Mechanistic Analysis:
Contradictions in mechanistic data (e.g., AKT inhibition vs. topoisomerase II targeting) can arise from compound promiscuity. Xiakemycin A (XKA), a pyranonaphthoquinone antibiotic, was shown to degrade AKT protein in a p53-dependent manner, but this activity is context-specific and requires validation via siRNA knockdowns or isoform-selective inhibitors . Cross-referencing transcriptomic data with phenotypic assays (e.g., apoptosis vs. necrosis markers) is essential.
What analytical techniques are most reliable for characterizing substituent effects on the naphtho[2,3-c]pyran-5,10-dione core?
Basic Characterization:
- NMR: 1H and 13C NMR effectively resolve substituent positions. For example, the methyl group at C3 in 3,4-dihydro-3-methyl derivatives produces distinct singlet peaks at δ 1.4–1.6 ppm .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) separates hydroxylated analogs, as demonstrated for 5-deoxyfusarubin .
Advanced Structural Elucidation:
- X-ray Crystallography: Critical for confirming stereochemistry in complex derivatives like (4S)-4,9-dihydroxy-2,2-dimethyl analogs, where axial chirality impacts bioactivity .
- HRMS/MS: Differentiates isobaric isomers (e.g., 7-methoxy vs. 9-methoxy substituents) via fragmentation patterns .
How do structural modifications influence the antifungal activity of naphtho[2,3-c]pyran-5,10-dione derivatives?
Basic Structure-Activity Relationships (SAR):
Hydroxylation at C9 (e.g., in Thysanone) enhances antifungal activity against Candida albicans (MIC = 8 µg/mL), while methylation at C3 reduces solubility and potency . The 2,2-dimethylpyran ring is essential for membrane penetration, as shown in Rhinacanthus nasutus-derived analogs .
Advanced Mechanistic Insights:
Derivatives with a 1,4-quinone moiety (e.g., Dehydro-α-lapachone) generate reactive oxygen species (ROS) via redox cycling, which disrupt fungal mitochondrial membranes. However, excessive ROS generation can lead to nonspecific cytotoxicity, necessitating balanced substituent electronegativity .
What strategies are employed to enhance the bioavailability of 1H-Naphtho[2,3-c]pyran-5,10-dione-based therapeutics?
Basic Formulation Approaches:
- Nanoencapsulation: Liposomal encapsulation of 9-Hydroxy-α-lapachone improved plasma half-life by 3-fold in murine models .
- Prodrug Design: Acetylation of hydroxyl groups (e.g., in 5,8-dihydroxy-2-methoxy derivatives) enhances intestinal absorption .
Advanced Pharmacokinetic Optimization:
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., using human liver microsomes) identify metabolically labile sites. For example, demethylation at C7 in fusarubin analogs reduces hepatic clearance .
- Tissue Targeting: Conjugation with folate receptors or albumin-binding motifs improves tumor-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
